

4-butylphenylacetylene chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Butylphenylacetylene**

Cat. No.: **B1272919**

[Get Quote](#)

An In-depth Technical Guide on the Chemical Properties and Reactivity of **4-Butylphenylacetylene**

This technical guide provides a comprehensive overview of the chemical properties and reactivity of **4-butylphenylacetylene**, with a focus on its two primary isomers: 4-tert-butylphenylacetylene and 4-n-butylphenylacetylene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

4-Butylphenylacetylene is an aromatic organic compound containing a butyl group and an ethynyl group attached to a benzene ring. The position of the butyl group and the specific isomer (tert-butyl or n-butyl) significantly influences its physical and chemical characteristics. This guide will delineate the properties and reactivity of both 4-tert-butylphenylacetylene and 4-n-butylphenylacetylene, providing a comparative analysis where applicable. These compounds serve as valuable building blocks in the synthesis of more complex organic molecules, finding applications in materials science and pharmaceutical research.

Chemical and Physical Properties

The physicochemical properties of 4-tert-butylphenylacetylene and 4-n-butylphenylacetylene are summarized in the table below. These properties are crucial for their handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties of **4-Butylphenylacetylene** Isomers

Property	4-tert- Butylphenylacetylene	4-n-Butylphenylacetylene
CAS Number	772-38-3[1][2][3][4]	79887-09-5[5][6]
Molecular Formula	C12H14[1][3][7]	C12H14[6]
Molecular Weight	158.24 g/mol [1][2][3][4][6][7]	158.24 g/mol [6]
Appearance	Colorless to pale yellow or pale green to khaki-brown liquid[2] [3][8]	-
Density	0.877 - 0.91 g/mL at 25 °C[1] [2][4]	-
Boiling Point	210.9 °C at 760 mmHg[1], 70 °C at 2 mmHg[2][4][7][9]	-
Flash Point	71.7 °C (180 °F)[1][2][4][7][10]	-
Refractive Index	1.514 - 1.530 at 20 °C[1][2][3] [7]	-
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether.[2]	-
Synonyms	1-tert-Butyl-4-ethynylbenzene, (4-tert-Butylphenyl)ethyne[3]	1-n-Butyl-4-ethynylbenzene, p- Butylphenylacetylene[6]

Spectroscopic Data

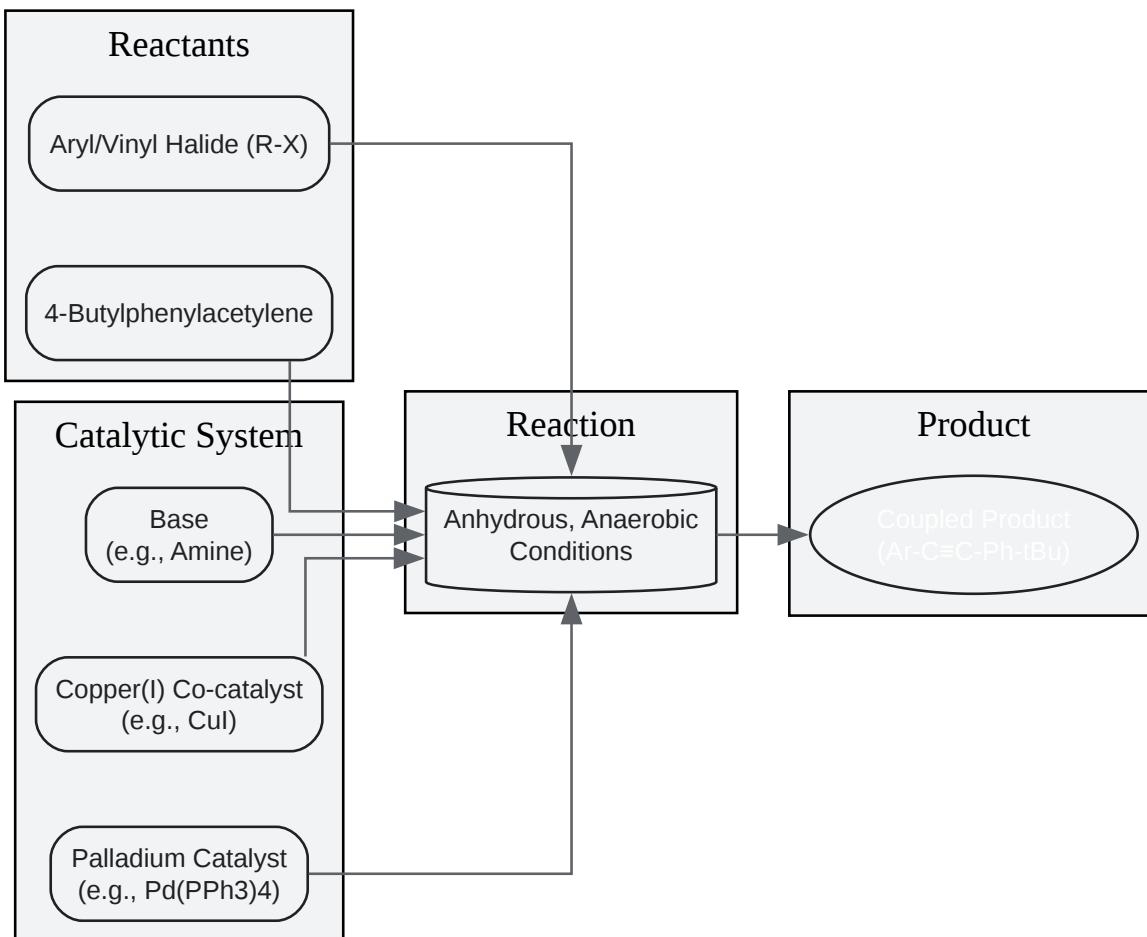
Spectroscopic data is essential for the identification and characterization of **4-butylphenylacetylene** isomers.

- 4-tert-Butylphenylacetylene: The infrared spectrum of this compound conforms to its structure.[3] Key identifiers in its SMILES and InChI notations are also available.

- SMILES: CC(C)(C)c1ccc(cc1)C#C[3][4]
- InChI: 1S/C12H14/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3[4]

Reactivity and Synthetic Applications

The reactivity of **4-butylphenylacetylene** is primarily dictated by the terminal alkyne group, which is a versatile functional group in organic synthesis. The bulky tert-butyl group can impart steric hindrance, influencing the reactivity and stability of the molecule.


Sonogashira Coupling

A key reaction involving **4-butylphenylacetylene** is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is catalyzed by palladium and copper complexes and is carried out under mild conditions, making it highly valuable in the synthesis of complex molecules.[11][12]

4-tert-butylphenylacetylene can be used in Sonogashira coupling reactions to synthesize various compounds, such as:

- 4,4',5,5'-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether.[9]
- 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene.[9]

The general workflow for a Sonogashira coupling reaction is depicted in the diagram below.

[Click to download full resolution via product page](#)

Sonogashira Coupling Workflow

Other Reactions

As a terminal alkyne, **4-butylphenylacetylene** can undergo a variety of other reactions, including:

- Addition Reactions: Such as hydrogenation to form the corresponding alkene or alkane, and hydration to form a ketone.
- Polymerization: The acetylenic group can participate in polymerization reactions.
- Synthesis of Heterocycles: It can serve as a precursor in the synthesis of various heterocyclic compounds.

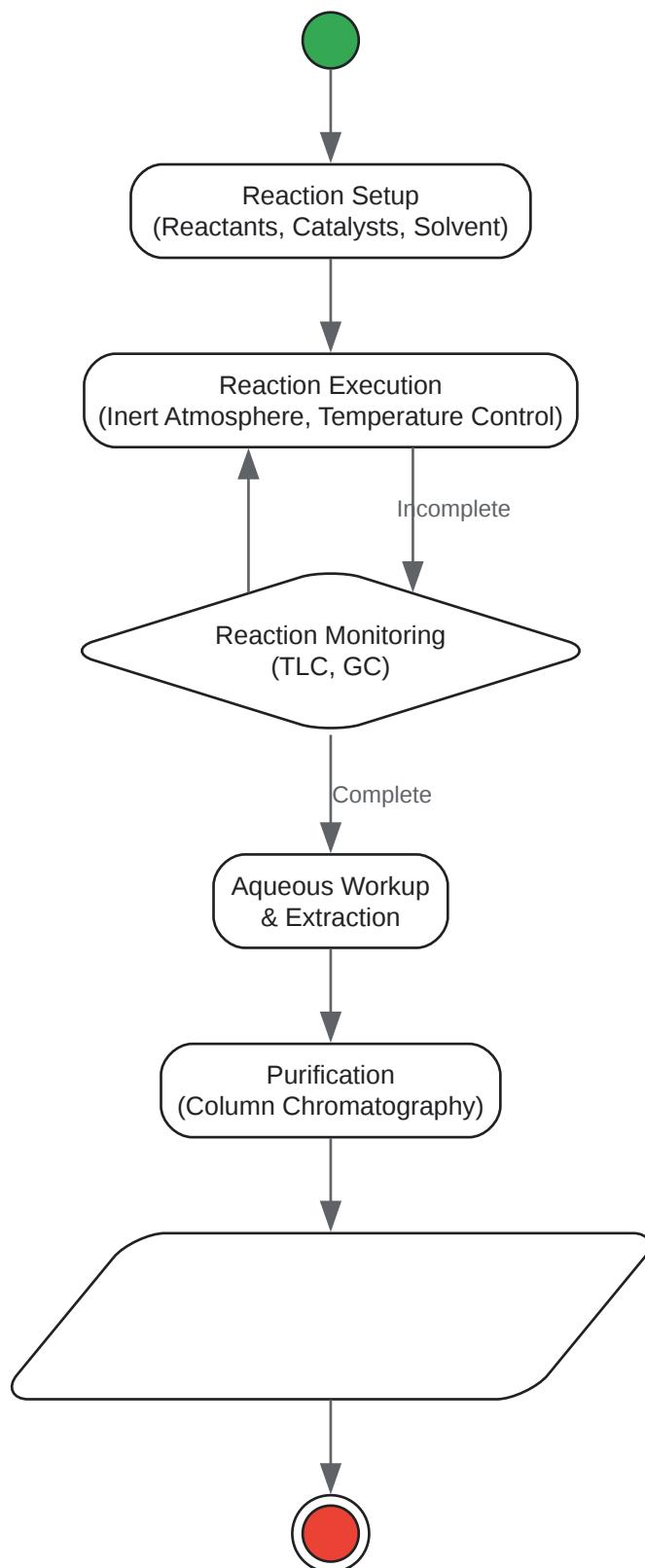
Experimental Protocols

Detailed experimental procedures are crucial for the successful application of **4-butylphenylacetylene** in synthesis. Below is a representative protocol for a Sonogashira coupling reaction.

Protocol: Synthesis of 1-(4-tert-butylphenyl)-2-phenylethyne via Sonogashira Coupling

This protocol is a generalized procedure based on the principles of the Sonogashira reaction.

Materials:


- 4-tert-Butylphenylacetylene
- Iodobenzene
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Copper(I) iodide (CuI)
- Anhydrous solvent (e.g., Triethylamine or a mixture of Toluene and Triethylamine)
- Inert gas (Argon or Nitrogen)

Procedure:

- A dry reaction flask is charged with 4-tert-butylphenylacetylene, iodobenzene, and the palladium and copper catalysts under an inert atmosphere.
- Anhydrous solvent is added, and the mixture is stirred at room temperature or heated, depending on the reactivity of the aryl halide.[11]
- The reaction progress is monitored by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

- The residue is then purified, typically by column chromatography on silica gel, to yield the desired coupled product.

The logical flow of a typical organic synthesis experiment involving **4-butylphenylacetylene** is illustrated below.

[Click to download full resolution via product page](#)

General Synthesis Workflow

Safety and Handling

4-tert-Butylphenylacetylene is classified as an irritant and is very toxic to aquatic organisms, with long-term adverse effects in the aquatic environment.^[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. ^[1] It should be stored in a dry, well-ventilated area, with recommended storage temperatures between 2-8°C.^[1]

Conclusion

4-Butylphenylacetylene, in its tert-butyl and n-butyl isomeric forms, represents a versatile class of reagents in organic synthesis. The terminal alkyne functionality allows for a wide range of chemical transformations, most notably the Sonogashira coupling, enabling the construction of complex molecular architectures. A thorough understanding of their chemical properties, reactivity, and handling procedures is essential for their effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. chemwhat.com [chemwhat.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 4-tert-Butylphenylacetylene 96 772-38-3 [sigmaaldrich.com]
- 5. 4-Butylphenylacetylene | CAS#:79887-09-5 | Chemsoc [chemsoc.com]
- 6. 1-Butyl-4-ethynylbenzene | C12H14 | CID 2775132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Page loading... [guidechem.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. 4-tert-Butylphenylacetylene, 90+% 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [4-butylphenylacetylene chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272919#4-butylphenylacetylene-chemical-properties-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com